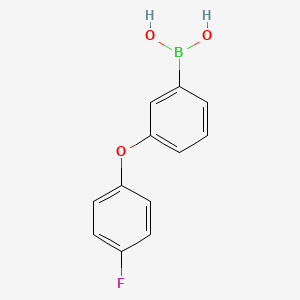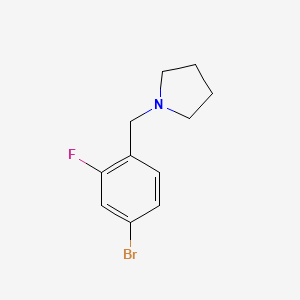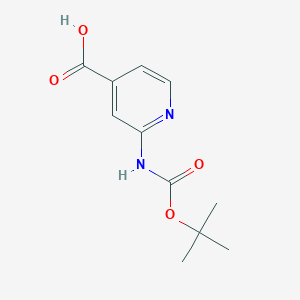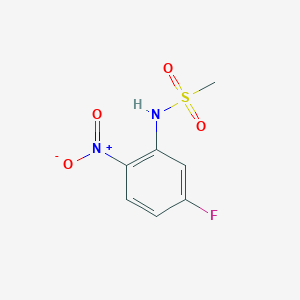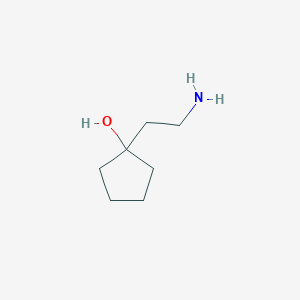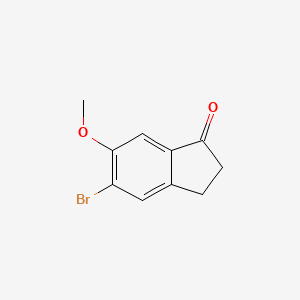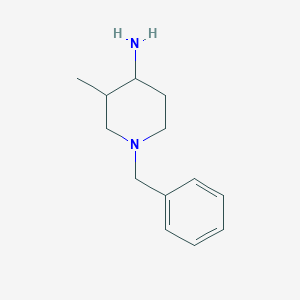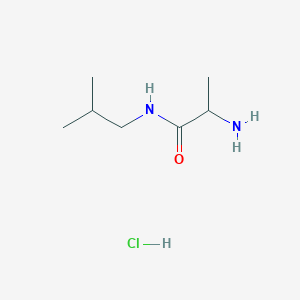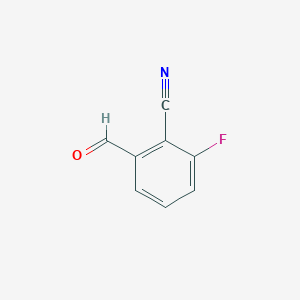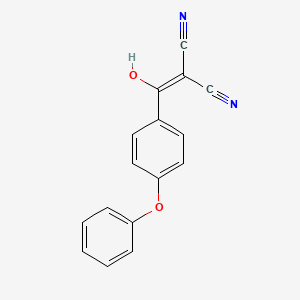
2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile
カタログ番号 B1344156
CAS番号:
330792-68-2
分子量: 262.26 g/mol
InChIキー: MWTPPIZIKZHMSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol was stirred at room temperature for one hour to give an orange precipitate . Then it was filtered and washed with methanol to give the pure imine .Molecular Structure Analysis
The molecular formula of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is C16H10N2O2 . The InChI is InChI=1S/C16H10N2O2/c17-10-13 (11-18)16 (19)12-6-8-15 (9-7-12)20-14-4-2-1-3-5-14/h1-9,19H . The Canonical SMILES is C1=CC=C (C=C1)OC2=CC=C (C=C2)C (=C (C#N)C#N)O .Chemical Reactions Analysis
The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds leads to the formation of iminocoumarins. This process underscores the synthetic utility of malononitrile derivatives in preparing complex organic frameworks.Physical And Chemical Properties Analysis
The molecular weight of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is 262.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .科学的研究の応用
Heterocyclic Synthesis
- Field : Organic Chemistry
- Application : The malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .
- Method : These products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .
- Results : The flexibility and high reactivity of malononitrile dimer as a multi-functional reagent and its potential to the preparation of novel beneficial scaffolds as well as biologically active molecules signify it as a suitable building block in total synthesis, medicinal chemistry, and dyes .
Nonlinear Optical Applications
- Field : Material Science
- Application : A study on phenolic polyene crystals, including those related to the mentioned compound, demonstrates their significant potential in nonlinear optical applications due to their tailored physical properties.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : These materials exhibit high molecular ordering and optimized crystals for electro-optics and terahertz generation applications, showing considerable improvement over other similar compounds.
Organic Synthesis Methodologies
- Field : Organic Chemistry
- Application : Research on asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides highlights the role of such compounds in synthesizing Michael adducts with high enantioselectivity.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : This showcases the versatility of these compounds in organic synthesis.
Synthesis Analysis
- Field : Organic Chemistry
- Application : This compound can be synthesized by stirring a mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol at room temperature for one hour.
- Method : The resulting orange precipitate is then filtered and washed with methanol to give the pure imine.
- Results : The molecular formula of this compound is C16H10N2O2.
Chemical Reactions Analysis
- Field : Organic Chemistry
- Application : The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds leads to the formation of iminocoumarins.
- Method : This process underscores the synthetic utility of malononitrile derivatives in preparing complex organic frameworks.
- Results : The molecular weight of this compound is 262.26 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4.
Development of New Materials
- Field : Material Science
- Application : The synthesis of new iminocoumarins and their transformations into N-chloro and hydrazono compounds through the reaction between 2-hydroxybenzaldehydes and active methylene compounds like malononitrile has been explored.
- Method : This research points to the potential of these compounds in the development of new materials with specific chemical properties.
- Results : The specific results or outcomes were not detailed in the source.
Synthesis of Colored Compounds
- Field : Organic Chemistry
- Application : Malononitrile dimer, a related compound, is an effective and common reagent in the synthesis of colored compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Most of the malononitrile dimer attraction depends on the reactivity of the methylene group which can be easily condensed with various electrophilic compounds to a wide range of yellow and magenta dyes .
Pharmaceutical and Medicinal Applications
- Field : Pharmaceutical Chemistry
- Application : Malononitrile dimer has been used mainly in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Malononitrile dimer decreases the amnesia induced by electroconvulsive shock , and in animal tests, this compound exhibited nootropic activity .
特性
IUPAC Name |
2-[hydroxy-(4-phenoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-10-13(11-18)16(19)12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTPPIZIKZHMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Bromo-4-(bromomethyl)-1-methylbenzene
259231-26-0
3-(4-Fluorophenoxy)phenylboronic acid
283173-82-0
1-(4-Bromo-2-fluorobenzyl)pyrrolidine
283173-83-1



